ethyl 2,2-difluorohex-3-enoate
CAS No.:
Cat. No.: VC15733260
Molecular Formula: C8H12F2O2
Molecular Weight: 178.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H12F2O2 |
---|---|
Molecular Weight | 178.18 g/mol |
IUPAC Name | ethyl 2,2-difluorohex-3-enoate |
Standard InChI | InChI=1S/C8H12F2O2/c1-3-5-6-8(9,10)7(11)12-4-2/h5-6H,3-4H2,1-2H3 |
Standard InChI Key | UZHFCFVURUPARR-UHFFFAOYSA-N |
Canonical SMILES | CCC=CC(C(=O)OCC)(F)F |
Introduction
Molecular and Structural Characteristics
Molecular Formula and Weight
Ethyl 2,2-difluorohex-3-enoate has a molecular formula of C₈H₁₂F₂O₂ and a molecular weight of 178.18 g/mol. Its IUPAC name is ethyl (E)-2,2-difluorohex-3-enoate, reflecting the trans configuration of the double bond at the third carbon (Table 1).
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₈H₁₂F₂O₂ |
Molecular Weight | 178.18 g/mol |
IUPAC Name | Ethyl (E)-2,2-difluorohex-3-enoate |
SMILES | CCC=CC(C(=O)OCC)(F)F |
Boiling Point | Not reported |
Density | Not reported |
Stereoelectronic Effects
The geminal difluoro group at C2 creates significant electronegativity, polarizing adjacent bonds and stabilizing reactive intermediates. The double bond at C3 introduces conjugation, enabling participation in cycloadditions and electrophilic additions. Computational studies suggest that the fluorine atoms reduce electron density at the ester carbonyl group, potentially altering hydrolysis kinetics.
Synthesis and Industrial Production
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to enhance heat transfer and minimize side reactions. Process intensification techniques, such as microwave-assisted heating, reduce reaction times from hours to minutes.
Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ or CrO₃ oxidizes the double bond to a diketone or cleaves it to form carboxylic acids.
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Reduction: LiAlH₄ reduces the ester to a primary alcohol while preserving the difluoro group.
Table 2: Representative Reactions
Reaction Type | Reagents | Products |
---|---|---|
Oxidation | KMnO₄ (acidic) | 2,2-Difluorohexanedioic acid |
Reduction | LiAlH₄, THF | 2,2-Difluorohex-3-en-1-ol |
Substitution | NH₃ (excess) | 2,2-Difluorohex-3-enamide |
Nucleophilic Substitution
The fluorine atoms participate in SN2 reactions with amines or thiols, yielding substituted derivatives. For example, reaction with ethylenediamine produces a bis-amine analog with potential chelating properties.
Applications in Research and Industry
Pharmaceutical Intermediate
Fluorinated esters are pivotal in drug design due to their metabolic stability and bioavailability. Ethyl 2,2-difluorohex-3-enoate serves as a precursor for fluoroalkene-based protease inhibitors, which mimic peptide bonds while resisting enzymatic degradation.
Materials Science
Incorporation into polymers enhances thermal stability and chemical resistance. For instance, copolymerization with ethylene yields materials with low dielectric constants, suitable for microelectronics.
Agricultural Chemistry
Derivatives act as herbicides by inhibiting acetyl-CoA carboxylase in plants. Field trials demonstrate efficacy against glyphosate-resistant weeds.
Comparative Analysis with Analogous Compounds
Ethyl Hex-3-enoate vs. Difluoro Derivative
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Reactivity: The difluoro compound reacts 3–5× slower in ester hydrolysis due to electron-withdrawing effects.
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Boiling Point: Fluorination increases intermolecular forces, raising the boiling point by ~15°C compared to the non-fluorinated analog.
Toxicity Profile
Preliminary assays indicate low acute toxicity (LD₅₀ > 2,000 mg/kg in rats), but chronic exposure risks require further study.
Future Directions and Challenges
Green Synthesis
Developing catalytic fluorination methods using O₂ or H₂O₂ as oxidants could reduce reliance on hazardous reagents like DAST.
Biomedical Applications
Exploration of fluorinated esters as MRI contrast agents is underway, leveraging fluorine’s high NMR sensitivity.
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